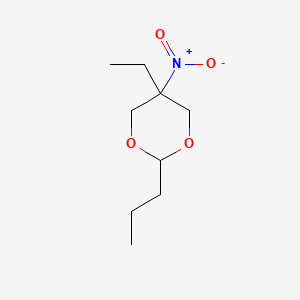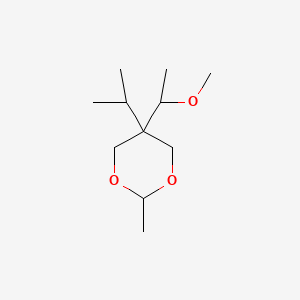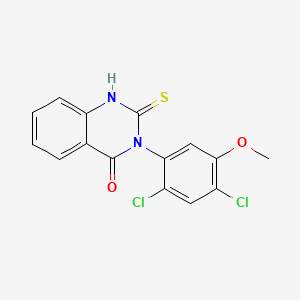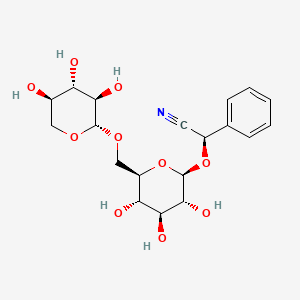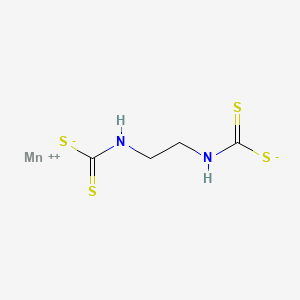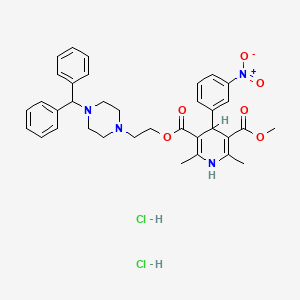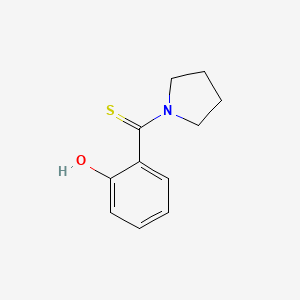
(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione
概要
説明
K-Ras-IN-1 is a small molecule inhibitor specifically designed to target the K-Ras protein, which is a member of the Ras family of GTPases. The K-Ras protein plays a crucial role in cell signaling pathways that control cell proliferation, differentiation, and survival. Mutations in the K-Ras gene are commonly associated with various types of cancer, making it a significant target for cancer therapy .
科学的研究の応用
K-Ras-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is extensively used in cancer research to study the role of K-Ras mutations in tumor progression and to develop targeted therapies.
Drug Development: The compound serves as a lead molecule for the development of new inhibitors targeting K-Ras and other related proteins.
Biological Studies: Researchers use K-Ras-IN-1 to investigate the signaling pathways mediated by K-Ras and its interactions with other cellular proteins.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require specific inhibition of K-Ras activity.
作用機序
K-Ras-IN-1 exerts its effects by binding to a specific hydrophobic pocket within the K-Ras protein, which is occupied by the amino acid tyrosine-71 in the apo-Ras crystal structure. This binding inhibits the activity of K-Ras by preventing its interaction with downstream signaling molecules. The inhibition of K-Ras activity disrupts the signaling pathways that promote cell proliferation and survival, leading to the suppression of tumor growth .
将来の方向性
The future directions for research on “(2-Hydroxyphenyl)(Pyrrolidin-1-Yl)methanethione” could involve further exploration of its potential as a therapeutic agent, particularly in the context of diseases where K-Ras is implicated . Further studies could also focus on elucidating its chemical reactivity and safety profile.
生化学分析
Biochemical Properties
K-Ras-IN-1 interacts with various enzymes, proteins, and other biomolecules in the cell. It is known to have a strong association with the K-Ras protein, a small GTPase that acts as a molecular switch in numerous intracellular signaling pathways . The biochemical behavior of K-Ras-IN-1 is unique and can be characterized by substrate binding kinetics, intrinsic and GTPase-activating protein (GAP)–stimulated GTPase activities, and interactions with the RAS effector, RAF kinase .
Cellular Effects
K-Ras-IN-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, K-Ras-IN-1 can promote cell proliferation, anchor-independent growth, transformation, and invasion, potentially via activation of downstream MAPK pathway and cell cycle progression .
Molecular Mechanism
The mechanism of action of K-Ras-IN-1 involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, monoubiquitination of lysine-147 in the guanine nucleotide-binding motif of K-Ras could lead to enhanced GTP loading. Furthermore, ubiquitination increased the binding of the oncogenic Gly12Val mutant of K-Ras to the downstream effectors PI3K and Raf .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of K-Ras-IN-1 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of K-Ras-IN-1 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
K-Ras-IN-1 is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes effects on metabolic flux or metabolite levels . For instance, oncogenic K-Ras promotes the upregulation of the glucose transporter GLUT1, enhancing the uptake of glucose by cancer cells, in addition to other glycolytic enzymes such as HK1, HK2, and LDHA .
Transport and Distribution
K-Ras-IN-1 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of K-Ras-IN-1 and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, K-Ras and Raf1 complexes were mainly located in the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity to the K-Ras protein. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of a heterocyclic core through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of K-Ras-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Key steps include:
Scale-Up of Cyclization Reactions: Optimizing temperature, solvent, and catalyst conditions to ensure efficient cyclization.
Batch Processing for Functional Group Introduction: Using batch reactors to introduce functional groups in a controlled manner.
High-Throughput Purification: Employing high-throughput chromatographic techniques for purification and ensuring consistency in product quality.
化学反応の分析
Types of Reactions
K-Ras-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions are used to introduce or replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various derivatives of K-Ras-IN-1 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Sotorasib: Another K-Ras inhibitor that targets the G12C mutation in K-Ras.
Adagrasib: A K-Ras inhibitor with a similar mechanism of action, targeting the G12C mutation.
MRTX1133: Targets the G12D mutation in K-Ras and is used in preclinical studies.
Uniqueness of K-Ras-IN-1
K-Ras-IN-1 is unique in its ability to bind to a specific hydrophobic pocket within the K-Ras protein, which is not targeted by other inhibitors. This unique binding site allows K-Ras-IN-1 to inhibit K-Ras activity effectively, making it a valuable tool for studying K-Ras-mediated signaling pathways and developing targeted cancer therapies .
特性
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







